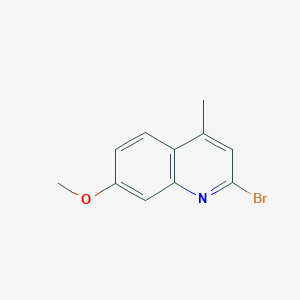

2-Bromo-7-methoxy-4-methylquinoline

Übersicht

Beschreibung

2-Bromo-7-methoxy-4-methylquinoline is a chemical compound with the empirical formula C11H10BrNO . It is a solid substance and its molecular weight is 252.11 .

Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives, which include 2-Bromo-7-methoxy-4-methylquinoline, has been reported in various studies . The Doebner–von Miller reaction protocol is considered the best for the synthesis of 2-methylquinoline .Molecular Structure Analysis

The molecular structure of 2-Bromo-7-methoxy-4-methylquinoline can be represented by the SMILES stringBrC1=NC2=CC (OC)=CC=C2C (C)=C1 . The InChI key for this compound is PUMJMPPJYQXQRV-UHFFFAOYSA-N . Chemical Reactions Analysis

Quinoline and its derivatives, including 2-Bromo-7-methoxy-4-methylquinoline, are involved in various chemical reactions . These reactions include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents , oxidative dehydrogenation to afford quinolines , and visible light-mediated metallaphotoredox catalysis .Physical And Chemical Properties Analysis

2-Bromo-7-methoxy-4-methylquinoline is a solid substance . Its molecular weight is 252.11 . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Isoquinolines : 2-Bromo-7-methoxy-4-methylquinoline has been utilized in the synthesis of various isoquinolines. For instance, 8-bromoisoquinolines were produced through Jackson's modification of the Pomeranz-Fritsch ring synthesis, indicating its role in complex chemical synthesis processes (Armengol, Helliwell, & Joule, 2000).

Antitumor and Anticancer Studies

- Tumor-Vascular Disrupting Agents : Studies have shown that compounds related to 2-Bromo-7-methoxy-4-methylquinoline exhibit significant antitumor activity. These compounds, such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have been identified as promising anticancer leads, disrupting tumor vasculature and showing high antiproliferative activity (Cui et al., 2017).

Synthesis of Quinoline Derivatives

- Preparation of Alkylamino Quinolines : The compound has been used in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, a process involving nucleophilic substitution reactions. This showcases its role in producing medically relevant quinoline derivatives (Choi & Chi, 2004).

Marine Natural Products

- Isolation from Red Algae : Compounds related to 2-Bromo-7-methoxy-4-methylquinoline have been isolated from marine sources like the red alga Rhodomela confervoides. These natural products, including bromophenols and brominated tetrahydroisoquinolines, contribute to the study of marine chemistry and pharmacology (Ma et al., 2007).

Pharmaceutical Synthesis

- Key Intermediate in Drug Discoveries : The compound has served as a key intermediate in drug discoveries, particularly in the synthesis of quinazoline derivatives. This highlights its importance in pharmaceutical chemistry and the development of new medicinal compounds (Nishimura & Saitoh, 2016).

Safety and Hazards

Zukünftige Richtungen

Quinoline and its derivatives, including 2-Bromo-7-methoxy-4-methylquinoline, have been the focus of numerous studies due to their versatile applications in industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Future research may focus on further exploring the biological and pharmaceutical activities of these compounds .

Wirkmechanismus

Target of Action

The specific target of 2-Bromo-7-methoxy-4-methylquinoline is currently not well-documented in the literature. This compound belongs to the quinoline family, which is known to interact with various biological targets, including enzymes, receptors, and ion channels. The exact target for this specific compound is yet to be identified .

Mode of Action

Quinoline derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-7-methoxy-4-methylquinoline are not well-established. Quinoline derivatives are involved in a wide range of biological activities, including anti-microbial, anti-inflammatory, and anti-cancer effects. The exact pathways affected by this specific compound require further investigation .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its potential as a therapeutic agent .

Action Environment

The action of 2-Bromo-7-methoxy-4-methylquinoline can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and interaction with its target .

Eigenschaften

IUPAC Name |

2-bromo-7-methoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMJMPPJYQXQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282126 | |

| Record name | Quinoline, 2-bromo-7-methoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115486-12-9 | |

| Record name | Quinoline, 2-bromo-7-methoxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115486-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 2-bromo-7-methoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)

![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1380269.png)

![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)

![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)